3-hydroxy-1-methyl-3-(2-{3-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-HYDROXY-1-METHYL-3-{2-[3-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-2-OXOETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-3-{2-[3-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-2-OXOETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and introduction of the morpholino and oxoethoxy groups. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Functionalization of the Indole Ring:
Introduction of Morpholino and Oxoethoxy Groups: This can be done through nucleophilic substitution reactions, where the morpholino and oxoethoxy groups are introduced onto the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-METHYL-3-{2-[3-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-2-OXOETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the carbonyl groups will yield alcohols.
Scientific Research Applications
3-HYDROXY-1-METHYL-3-{2-[3-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-2-OXOETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-METHYL-3-{2-[3-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-2-OXOETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole structure.
Uniqueness
3-HYDROXY-1-METHYL-3-{2-[3-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-2-OXOETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to the presence of the morpholino and oxoethoxy groups, which confer specific chemical and biological properties. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-3-[2-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C23H24N2O6/c1-24-19-8-3-2-7-18(19)23(29,22(24)28)14-20(26)16-5-4-6-17(13-16)31-15-21(27)25-9-11-30-12-10-25/h2-8,13,29H,9-12,14-15H2,1H3 |
InChI Key |
GRGZUYDZXFPSKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OCC(=O)N4CCOCC4)O |
Origin of Product |
United States |
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